Hydroxylamine nitrate

Description

Properties

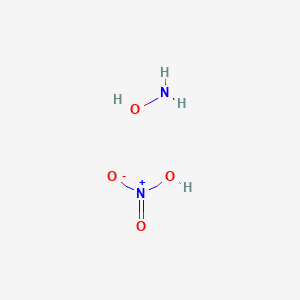

Molecular Formula |

H4N2O4 |

|---|---|

Molecular Weight |

96.04 g/mol |

IUPAC Name |

hydroxylamine;nitric acid |

InChI |

InChI=1S/HNO3.H3NO/c2-1(3)4;1-2/h(H,2,3,4);2H,1H2 |

InChI Key |

NILJXUMQIIUAFY-UHFFFAOYSA-N |

Canonical SMILES |

NO.[N+](=O)(O)[O-] |

physical_description |

Aqueous solution; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxylamine Nitrate

Established Pathways for Hydroxylamine (B1172632) Nitrate (B79036) Synthesis

The traditional methods for synthesizing hydroxylamine nitrate primarily involve straightforward chemical reactions that have been well-documented and are utilized for various industrial applications.

Neutralization Reactions of Hydroxylamine and Nitric Acid

The most direct and common method for producing this compound is through the neutralization reaction between hydroxylamine (NH₂OH) and nitric acid (HNO₃). researchgate.netmdpi.com This acid-base reaction yields the salt, this compound (NH₃OHNO₃), which can exist in solution as dissociated hydroxylammonium (NH₃OH⁺) and nitrate (NO₃⁻) ions. mdpi.comwikipedia.org

The reaction is typically carried out by carefully adding high-density nitric acid to a hydroxylamine solution. mdpi.com The process is exothermic, and therefore, temperature control is crucial to prevent the decomposition of hydroxylamine. google.com The pH of the resulting solution is a critical parameter influencing the concentration and density of the final HAN solution. Research has shown that a pH of 7.06 yields the highest concentration of HAN at 60%, with a corresponding density of 1.39 g/mL. researchgate.netmdpi.com As the pH increases or decreases from this optimal point, both the concentration and density of the HAN solution tend to decrease. mdpi.com It is also noted that the concentration of the aqueous HAN solution obtained through evaporation typically does not exceed 80%. researchgate.netmdpi.com

To ensure the production of high-purity HAN, particularly for demanding applications like liquid gun propellants, the starting materials must be substantially free of impurities, especially metallic ions like iron, which can catalyze the decomposition of hydroxylamine. google.com The process often involves using an alcohol-free aqueous hydroxylamine solution and a nitric acid/water solution, with the reaction conducted at temperatures ranging from -50° C to below 40° C. google.comwipo.int

Alternative Synthetic Routes (e.g., Ion Exchange Methods)

Besides direct neutralization, alternative methods have been developed for HAN synthesis, often aiming to circumvent issues associated with handling pure hydroxylamine or to utilize different starting materials. One notable alternative is the use of ion exchange methods. wikipedia.orgosti.gov

In one such process, a cation exchange resin is employed. Hydroxylammonium ions from a solution of hydroxylammonium sulfate (B86663) are loaded onto the resin. Subsequently, these ions are eluted with a nitric acid solution, resulting in the formation of a this compound solution. google.com While this method offers an alternative pathway, it has been described as a complex batch process with the potential danger of a reaction between the cation exchange resin and nitric acid, and it tends to produce a very dilute HAN solution. google.com

Another approach involves a double decomposition reaction. For instance, the reaction of hydroxylammonium sulfate with barium nitrate can produce this compound. mdpi.com However, this method is reported to yield a dilute solution of HAN, with maximum concentrations around 20%, and can be inefficient if the barium salt is not fully dissolved. google.com Other variations include reacting hydroxylammonium sulfate with sodium nitrate in n-butyl alcohol. mdpi.com

Dialysis methods using cation exchange membranes have also been explored. In this technique, an aqueous solution of hydroxylamine sulfate and a solution of nitric acid are placed in adjacent chambers separated by a cation exchange membrane. The hydroxylammonium and hydrogen ions pass through the membrane, leading to the conversion of nitric acid to this compound. google.comepo.org

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on developing more efficient, sustainable, and safer methods for this compound synthesis, including electrochemical routes and meticulous control of reaction parameters.

Electrochemical Synthesis of Hydroxylamine from Nitrate and Subsequent Nitration

A promising advanced approach involves the electrochemical synthesis of hydroxylamine from nitrate, which can then be nitrated to form this compound. This method is part of a broader effort to develop sustainable chemical synthesis powered by renewable energy. researchgate.netnih.govsciengine.com The electrochemical reduction of nitrate (NO₃⁻) or nitrite (B80452) (NO₂⁻) to hydroxylamine offers a green alternative to traditional methods that often require harsh conditions. researchgate.netnih.gov

The primary challenge in the electrochemical synthesis of hydroxylamine is preventing its further reduction to ammonia (B1221849) (NH₃), as hydroxylamine is an intermediate in the reaction pathway. nih.govsciengine.com Researchers have focused on designing selective electrocatalysts that can stabilize the hydroxylamine intermediate and prevent its over-hydrogenation. researchgate.netnih.gov

Several materials have been investigated for their catalytic activity. For example, a carbon-supported amorphous manganese (Mn) electrocatalyst has been shown to effectively produce formaldoxime (B1209246) from nitrate and formaldehyde, which can then be hydrolyzed to yield hydroxylamine. researchgate.netsciengine.com This process achieves a significant current density and Faradaic efficiency. researchgate.netsciengine.com Similarly, gold (Au) has been demonstrated as a selective electrocatalyst for the reduction of nitrate to hydroxylamine. rsc.orgrsc.org Under optimized conditions, a gold electrode can achieve a high yield of hydroxylamine with notable Faradaic efficiency. rsc.orgrsc.org Other research has explored the use of zinc phthalocyanines (ZnPc) to regulate the intrinsic activity and suppress the further reduction of hydroxylamine. nih.gov

A novel plasma-electrochemical cascade pathway (PECP) has also been developed for the sustainable synthesis of hydroxylamine from ambient air and water. researchgate.net This process first uses plasma to generate a nitric acid solution, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst, achieving high yield and selectivity. researchgate.net

Control of Reaction Parameters for Yield and Purity

Regardless of the synthetic route, the control of reaction parameters is paramount for maximizing the yield and purity of this compound. researchgate.netmdpi.com Key parameters that require careful management include temperature, reactant concentrations, and the pH of the reaction mixture. mdpi.comosti.gov

In neutralization reactions, maintaining a low temperature is critical to minimize the decomposition of the thermally sensitive hydroxylamine. google.com The concentration of the reactant solutions, such as the aqueous hydroxylamine and nitric acid, directly impacts the concentration of the resulting HAN solution. google.com For instance, using a more concentrated hydroxylamine solution will lead to a more concentrated HAN product. google.com

The pH of the final solution is a decisive factor for the concentration of HAN. As established, a pH of 7.06 has been identified as optimal for achieving the maximum concentration and density of the HAN solution. researchgate.netmdpi.com

Furthermore, the purity of the final product is heavily dependent on the purity of the starting materials. google.com The presence of catalytic impurities, particularly iron ions, can lead to the autocatalytic decomposition of HAN, which is a significant safety concern. osti.gov Therefore, using high-purity, alcohol-free, and impurity-free reactants is essential for producing stable and safe HAN solutions, especially for applications like propellants. google.com

Interactive Data Table: Synthesis Parameters and Outcomes

| Synthetic Method | Key Reactants | Catalyst | Optimal pH | Max. HAN Concentration | Key Findings & Citations |

| Neutralization | Hydroxylamine, Nitric Acid | None | 7.06 | 60% | The highest concentration and density are achieved at this specific pH. researchgate.netmdpi.com |

| Ion Exchange | Hydroxylammonium Sulfate, Nitric Acid | Cation Exchange Resin | N/A | Dilute | A complex batch process with potential hazards. google.com |

| Double Decomposition | Hydroxylammonium Sulfate, Barium Nitrate | None | N/A | ~20% | Can result in incomplete reactions and dilute products. mdpi.comgoogle.com |

| Electrochemical (Mn) | Nitrate, Formaldehyde | Amorphous Mn on Carbon | N/A | N/A | Produces an oxime precursor to hydroxylamine. researchgate.netsciengine.com |

| Electrochemical (Au) | Nitrate | Gold (Au) | 0.3 (in H₂SO₄) | N/A | Achieves high yield and Faradaic efficiency for hydroxylamine. rsc.orgrsc.org |

| PECP | Air, Water | Bismuth-based | N/A | N/A | A sustainable two-step process for hydroxylamine synthesis. researchgate.net |

Decomposition Mechanisms and Kinetics of Hydroxylamine Nitrate

Thermal Decomposition Pathways and Intermediates

The thermal decomposition of HAN has been the subject of extensive research, revealing intricate pathways that are highly dependent on conditions such as temperature and concentration.

The initial step in the thermal decomposition of aqueous hydroxylamine (B1172632) nitrate (B79036) is considered to be a proton transfer from the hydroxylammonium ion ([NH3OH]⁺) to the nitrate ion ([NO3]⁻). This is often cited as the rate-determining step due to its high activation energy. acs.orgnih.gov

Quantum chemistry calculations have identified several plausible initial decomposition pathways in aqueous solutions, including:

An ion-neutral reaction: NH₃OH⁺ + HNO₃ → Products

A neutral-neutral reaction: NH₃O + HNO₃ → Products

Nitric acid self-decomposition: HNO₃ + HNO₃ → Products bibliotekanauki.plresearchgate.net

During thermal decomposition, a variety of gaseous products are evolved. Mass spectrometry and Fourier-transform infrared spectroscopy (FT-IR) are common techniques used for their identification. The primary gaseous products observed include nitrous oxide (N₂O), nitrogen dioxide (NO₂), and water (H₂O). acs.orgjes.or.jpmdpi.com Other identified species include nitric oxide (NO), ammonia (B1221849) (NH₃), and hydroxylamine (H₂NOH). escholarship.orgacs.orgdtic.milacs.org

| Compound Name | Chemical Formula | Role in Decomposition |

|---|---|---|

| Nitrous Oxide | N₂O | Major final product |

| Water | H₂O | Major final product |

| Nitric Acid | HNO₃ | Reactant and product |

| Nitrous Acid | HONO | Intermediate |

| Nitroxyl (B88944) | HNO | Intermediate |

| Nitrogen Dioxide | NO₂ | Intermediate/Product |

| Nitric Oxide | NO | Intermediate/Product |

| Ammonia | NH₃ | Product |

The concentration of hydroxylamine nitrate in aqueous solutions significantly affects its decomposition kinetics. Higher concentrations of HAN are preferred for its decomposition and ignition. nih.govresearchgate.net The decomposition rate is influenced by the concentration of nitric acid, which is a product of the decomposition itself. An increase in nitric acid concentration can lower the onset temperature for exothermic effects and increase the total thermal effects of the reactions. researchgate.net

The decomposition of HAN is characterized by autocatalytic behavior, where a product of the reaction acts as a catalyst, accelerating the decomposition rate. researchgate.netosti.govnih.govscispace.comtamu.edu Nitrous acid (HNO₂) is a key intermediate species that plays a crucial role in this autocatalysis. osti.govosti.gov

The autocatalytic reaction scheme in a nitric acid solution involves the generation of more nitrous acid than is consumed. osti.govosti.gov This leads to a runaway reaction, which can be hazardous. osti.govnih.gov The onset of autocatalysis is dependent on a critical threshold concentration of nitric acid. osti.gov The presence of metallic ions, such as iron, can also catalyze the decomposition and contribute to the autocatalytic process. osti.govosti.gov Kinetic modeling has shown that for more concentrated solutions, strong autocatalytic behaviors are predicted, linked to a rise in the solution's acidity. nih.gov

In addition to ionic pathways, radical reactions also contribute to the decomposition of HAN in aqueous solutions. The initiation of these radical pathways is often the homolytic cleavage of nitric acid (HNO₃ → •OH + •NO₂). jes.or.jp This step has a high activation energy and is considered rate-determining for the radical decomposition pathway. researchgate.net

Once formed, the hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals can attack hydroxylamine (NH₂OH) through hydrogen abstraction to yield aminoxyl (NH₂O•) or N-hydroxylaminyl (•HNOH) radicals. jes.or.jp These radicals can then react further with other radicals to produce intermediates like nitroxyl (HNO), which can then decompose to nitrous oxide (N₂O) and water. jes.or.jp Nitrous acid can also be formed through these radical pathways. jes.or.jp

Catalytic Decomposition Studies

The decomposition of this compound can be significantly influenced by the presence of catalysts, which can lower the decomposition temperature and alter the reaction pathways. Various materials have been studied for their catalytic activity.

A Ru/ZSM-5 catalyst has been shown to be effective for the decomposition of this compound in a nitric acid medium at 80 °C. nih.govrsc.org This heterogeneous catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov The decomposition rate over this catalyst was found to increase with increasing reaction temperature and nitric acid concentration. rsc.org

Other metal-based catalysts have also been investigated. A study using metal oxides supported on a honeycomb structure found the following order of decomposition onset temperatures: Cu (41.0 °C) < Pt (52.9 °C) < Mn (67.8 °C) < Co (74.7 °C) < Ir (76.9 °C). mdpi.com This indicates that the copper-based catalyst was the most effective at lowering the decomposition temperature compared to the uncatalyzed thermal decomposition onset of 86.0 °C under the same conditions. mdpi.com

Iridium-based catalysts have been noted to enhance the formation of nitric oxide (NO) from the decomposition of hydroxylamine, a primary product of HAN decomposition. escholarship.orgacs.orgdtic.mil This suggests that the catalytic pathway alters the product distribution compared to purely thermal decomposition. escholarship.orgacs.org Ceria-based catalysts have also been explored and were found to favor the formation of nitrogen (N₂) and increase the decomposition of nitric acid. researchgate.net

| Catalyst | Support | Decomposition Onset Temperature (°C) | Key Findings |

|---|---|---|---|

| Ruthenium (Ru) | ZSM-5 | Effective at 80 | Reusable, activity increases with temperature and HNO₃ concentration. nih.govrsc.org |

| Copper (Cu) | Honeycomb | 41.0 | Most effective at lowering decomposition temperature in the study. mdpi.com |

| Platinum (Pt) | Honeycomb | 52.9 | Effective catalytic activity. mdpi.com |

| Manganese (Mn) | Honeycomb | 67.8 | Moderate catalytic activity. mdpi.com |

| Cobalt (Co) | Honeycomb | 74.7 | Moderate catalytic activity. mdpi.com |

| Iridium (Ir) | Honeycomb | 76.9 | Enhances NO formation. mdpi.comescholarship.orgacs.orgdtic.mil |

| Cerium Oxide (Ceria) | - | - | Favors N₂ formation and increased HNO₃ decomposition. researchgate.net |

Identification of Catalytic Species (e.g., Metal Ions, Metal Oxides)

The decomposition of this compound is known to be catalyzed by a variety of materials, particularly transition metals and their oxides. These catalytic species can significantly lower the temperature at which decomposition begins. acs.org Iron is a common element that can leach from metallic storage containers and has been identified as having a catalytic effect on the low-temperature decomposition of HAN. illinois.edu

Research has explored a range of metal-based catalysts for HAN decomposition. Noble metals such as iridium and platinum have shown significant catalytic activity. nih.govresearchgate.net Iridium, in particular, has been a focus of catalyst development, often used with supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). acs.orgresearchgate.netresearchgate.net Other metals and metal oxides investigated for their catalytic properties include copper (Cu), manganese (Mn), cobalt (Co), and cerium oxide (CeO₂). researchgate.netmdpi.com Studies have shown that catalysts like iridium combined with metal oxides (e.g., Ir-CuO, Ir-Al₂O₃) and platinum-based catalysts (e.g., Pt-Si-Al₂O₃) are effective in promoting HAN decomposition. acs.org

Mechanistic Insights into Heterogeneous Catalysis of this compound

Heterogeneous catalysis of this compound involves the interaction of the propellant with the surface of a solid catalyst, which lowers the activation energy of the decomposition reaction. The initial step in HAN decomposition is generally understood to be a proton transfer from the hydroxylammonium ion (NH₃OH⁺) to the nitrate ion (NO₃⁻), a step with high activation energy. acs.orgnih.gov Catalysts provide an alternative reaction pathway that bypasses this high-energy barrier.

Development and Evaluation of Supported Catalysts (e.g., Ru/ZSM-5, Metal Oxide/Honeycomb)

To enhance catalyst stability and performance, active metals are often dispersed on high-surface-area supports. This approach has been successfully applied to HAN decomposition.

Ru/ZSM-5: A ruthenium-on-ZSM-5 (Ru/ZSM-5) catalyst has been developed and proven to be an efficient heterogeneous catalyst for the decomposition of this compound in a nitric acid medium. nih.govrsc.org This catalyst effectively decomposes HAN at a temperature of 80°C. nih.govrsc.org A key advantage of the Ru/ZSM-5 catalyst is its stability and reusability; it can be recovered by simple filtration and reused for at least 130 cycles without a significant loss of activity, demonstrating its potential for industrial applications. nih.govrsc.org

Metal Oxide/Honeycomb: Honeycomb structures made of materials like cordierite (B72626) (5SiO₂-2MgO-2Al₂O₃) serve as robust, heat-resistant supports for metal oxide catalysts. mdpi.com Various active metals, including Mn, Co, Cu, Pt, and Ir, have been impregnated onto these honeycomb supports to evaluate their catalytic performance in HAN decomposition. mdpi.comresearchgate.net Among these, the copper-on-honeycomb (Cu/honeycomb) catalyst demonstrated the strongest effect in lowering the decomposition onset temperature. mdpi.comresearchgate.net This superior performance is attributed to the intrinsic activity of copper. mdpi.comresearchgate.net The Cu/honeycomb catalyst has also shown excellent reusability, maintaining its activity even after repeated cycles of thermal shock and HAN decomposition. mdpi.com

Performance of Metal Oxide/Honeycomb Catalysts on HAN Decomposition

This table summarizes the effect of different metal oxides supported on a honeycomb structure on the onset temperature of this compound decomposition.

| Catalyst | Decomposition Onset Temperature (°C) |

|---|---|

| None | 178.6 |

| Mn/honeycomb | 164.5 |

| Co/honeycomb | 161.7 |

| Ir/honeycomb | 159.2 |

| Pt/honeycomb | 158.8 |

| Cu/honeycomb | 151.4 |

Data sourced from a study on the synthesis and decomposition of HAN over metal oxide/honeycomb catalysts. mdpi.com

Inhibition of Catalytic Decomposition (e.g., Metal Sequestrants)

The catalytic decomposition of HAN by trace metal impurities, often from storage containers, can be a significant issue for its long-term stability. illinois.eduresearchgate.net To counteract this, metal-sequestering chelating agents can be employed to inhibit the decomposition process. researchgate.netmdpi.com These agents are ligand molecules that form stable complexes with metal ions, effectively preventing them from participating in catalytic reactions. mdpi.com

Studies have investigated the effects of several chelating agents, including 2,2'-bipyridine (B1663995) (Bipy), triethanolamine (B1662121) (TEA), and ethylenediaminetetraacetic acid (EDTA), as additives in aqueous HAN solutions. researchgate.netmdpi.com It was found that Bipy effectively inhibits the decomposition of HAN, while TEA had a lesser effect, and EDTA was found to increase the decomposition rate. researchgate.netmdpi.com Bipy's inhibitory effect is attributed to its ability to form stable chelate complexes with trace iron impurities. researchgate.netmdpi.com

Effect of Metal Sequestrants on Isothermal Decomposition of 90% Aqueous HAN at 348 K

This table shows the change in the isothermal decomposition rate of this compound upon the addition of various metal-sequestering agents.

| Additive (1% by weight) | Isothermal Decomposition Rate (%/h) | Change in Rate (%) |

|---|---|---|

| None | 0.137 | - |

| 2,2'-bipyridine (Bipy) | 0.109 | -20.4% |

| Triethanolamine (TEA) | 0.132 | -3.65% |

| Ethylenediaminetetraacetic acid (EDTA) | 0.154 | +12.4% |

Data sourced from studies on the effect of metal sequestrants on HAN decomposition. researchgate.netmdpi.com

Electrolytic Decomposition Processes

Due to its ionic nature, this compound solutions can be decomposed through an electrolytic process, offering an alternative to thermal and catalytic methods. acs.orgnih.gov This approach is considered promising for applications like micropropulsion systems, where it allows for simple ignition and effective thermal management. acs.orghw.ac.uk

Mechanisms of Electrochemical Decomposition

The electrolytic decomposition of HAN is a complex process involving a series of electrochemical reactions at the anode and cathode. nih.gov When a voltage is applied across electrodes immersed in a HAN solution, the process typically unfolds in stages. acs.org

Initially, gas bubbles emerge from the electrodes as a result of electrochemical reactions. acs.org At the cathode, reduction reactions occur, leading to the production of species like NO₂. acs.orgnih.gov Subsequently, reactions in the solution between the hydroxylammonium ion (NH₃OH⁺) and the newly formed nitrite (B80452) ion (NO₂⁻) can produce nitrous oxide (N₂O). acs.org The process is sustained by the consumption of hydroxylammonium ions. nih.gov As the temperature of the solution increases due to resistive heating and exothermic reactions, water evaporation becomes significant. acs.org Ultimately, the electrolytic process can generate enough heat and reactive species to trigger the thermal decomposition of the remaining HAN. nih.govresearchgate.net An inhibition effect has been noted, particularly at the anode, which is thought to be caused by the adsorption of nitrate ions on the electrode surface. acs.org

Parametric Effects on Electrolytic Decomposition (e.g., Voltage, Electrode Area, Concentration)

The efficiency and rate of the electrolytic decomposition of HAN are highly dependent on several operational parameters.

Voltage: The applied voltage significantly influences the decomposition process. Experimental studies have shown that an optimum voltage exists that leads to the fastest decomposition. nih.govacs.org At excessively high voltages (e.g., 60 V), the decomposition process can become slower due to an inhibition phenomenon at the anode. nih.gov

Electrode Area: The surface area of the electrodes plays a crucial role. Increasing the anode's surface area can effectively alleviate the inhibition effect observed at higher voltages, thereby accelerating the electrolytic process. nih.govresearchgate.net The use of multiple pairs of electrodes has also been shown to shorten ignition delay and the time required to achieve a steady-state reaction. researchgate.net

Concentration: The concentration of the HAN solution is another key factor. Increasing the HAN concentration generally speeds up the electrolytic decomposition process. nih.gov Therefore, a high concentration of HAN is often preferred for efficient decomposition and ignition, provided the solution remains stable during storage. nih.govresearchgate.net

Summary of Parametric Effects on HAN Electrolytic Decomposition

This table outlines how different parameters influence the electrolytic decomposition of this compound.

| Parameter | Effect | Reference |

|---|---|---|

| Voltage | An optimum voltage exists for the fastest decomposition; excessively high voltage can slow the process due to anodic inhibition. | nih.govacs.org |

| Electrode Area | Increasing the anode surface area can overcome inhibition and accelerate the process. | nih.govresearchgate.net |

| Concentration | Higher HAN concentration generally leads to a faster decomposition rate. | nih.govresearchgate.net |

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a cornerstone for the characterization of hydroxylamine (B1172632) nitrate (B79036) (HAN), providing detailed insights into its molecular structure, composition, and behavior in various environments. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are pivotal in analyzing the vibrational modes of the hydroxylammonium cation and the nitrate anion, as well as their interactions within a solution.

FT-IR spectroscopy is a powerful technique for analyzing the chemical composition and structure of hydroxylamine nitrate. mdpi.com By measuring the absorption of infrared radiation, FT-IR can identify the functional groups present in a sample. In the analysis of synthesized HAN, characteristic absorption bands confirm the presence of key functional groups. mdpi.comdtic.mil

Changes in the vibrational spectra of the hydroxylammonium ion (HA⁺), nitrate ion (NO₃⁻), and water molecules provide a consistent picture of the interactions between these species. dtic.mil The nitrate spectrum is particularly sensitive to these interactions, showing distinct bands that correspond to ion-pairing and hydration. dtic.mil In dilute aqueous solutions, the spectra indicate ion hydration, but as the concentration of HAN increases, features attributable to ion-pairs become more prominent. dtic.mil Evidence from the spectra of the other components suggests that the ion-paired species is strongly hydrogen-bonded through the O-H group of the hydroxylammonium ion. dtic.mil

A study identified specific FT-IR absorbance bands for gaseous species such as nitrous acid (HNO₂), nitrous oxide (N₂O), and nitrogen dioxide (NO₂) during the thermal decomposition of HAN solutions, indicating these are key intermediates in the decomposition pathway. mdpi.com

Table 1: Key FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Theoretical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | 3500–3200 | 3324 |

| O-H | 1600–1400 | 1608 |

| N-O | 1400–1300 | Not specified |

Data sourced from a study on synthesized Hydroxylammonium Nitrate. mdpi.com

Raman spectroscopy is a versatile and effective method for the quantitative analysis of molecular species in aqueous solutions, making it highly suitable for in-situ and online monitoring of processes involving this compound. ornl.govacs.org Its utility is particularly noted in restrictive environments like shielded hot cells, where direct sampling is challenging. ornl.govacs.org A key advantage of Raman spectroscopy is its simplicity and the ability to use optical fibers to transmit light over long distances for remote measurements. ornl.gov Unlike infrared spectroscopy, the Raman signal from water is weak, which makes it an excellent choice for studying aqueous systems. ornl.gov

The concentration of a species is directly proportional to its Raman scattered light intensity, enabling quantitative analysis. ornl.gov In studies of aqueous HAN solutions, distinct Raman peaks are used to identify and quantify the constituent ions. The hydroxylammonium (NH₃OH⁺) ion has a strong, characteristic symmetric N-O stretching band (ν₅) at approximately 1007 cm⁻¹. ornl.govacs.org The nitrate (NO₃⁻) ion is identified by its symmetric N-O stretching peak at 1048 cm⁻¹. ornl.gov

Research has established the limits of detection (LOD) and quantification (LOQ) for hydroxylammonium using this technique, demonstrating its sensitivity for process monitoring. ornl.gov

Table 2: Raman Spectroscopy Detection Limits for Hydroxylammonium (HA⁺)

| Parameter | Concentration Range (mol/L) |

|---|---|

| Limit of Detection (LOD) | 0.0018 to 0.0037 |

| Limit of Quantification (LOQ) | 0.0059 to 0.011 |

Based on the N–OH symmetric ν5 vibrational mode at 1,007 cm⁻¹. ornl.gov

In aqueous solutions, this compound exists as dissociated hydroxylammonium (NH₃OH⁺) and nitrate (NO₃⁻) ions. ornl.gov Given that hydroxylammonium is the conjugate acid of the weak base hydroxylamine, its speciation is pH-dependent. In the acidic solutions typical of its application, the equilibrium strongly favors the protonated form, NH₃OH⁺. ornl.gov

Spectroscopic methods are crucial for understanding the interactions between these ions and the surrounding water molecules. FT-IR studies reveal that as HAN concentration increases, ion-pairing becomes more prevalent, and these ion pairs are connected through strong hydrogen bonds. dtic.mil Raman spectra also provide evidence of these interactions. The positions and shapes of the vibrational bands for both the hydroxylammonium and nitrate ions can be influenced by their local environment, including hydration and ion-pairing. dtic.milornl.gov

Computational studies using classical polarizable molecular dynamics simulations have further elucidated the hydrogen-bonding network in aqueous HAN solutions. acs.org These studies confirm that while ion pairs are present at all concentrations, the frequency of hydrogen bonds between the hydroxylammonium cation and the nitrate anion increases significantly with higher ion concentration. acs.org

Advanced Spectroscopic Techniques for Reaction Monitoring

To meet the demands of real-time process control and safety monitoring in hazardous environments, advanced spectroscopic techniques have been developed and applied to this compound systems. These methods offer high sensitivity and rapid data acquisition, which are essential for tracking reaction kinetics.

Quantum Cascade Laser (QCL) Infrared Spectroscopy is an advanced technique for high-sensitivity, real-time, and online monitoring of chemical reactions, including those involving this compound. nih.govresearchgate.netornl.gov This mid-infrared (Mid-IR) method allows for rapid and continuous sampling of reactive systems without the need to physically collect a sample. osti.govosti.gov

For practical application, a prototype system was designed using an Attenuated Total Reflection (ATR) element coupled with the QCL beam. researchgate.netornl.gov This setup allows for in-situ sampling of a liquid slipstream via a flow cell, making it suitable for deployment in hostile chemical or radiological environments. nih.gov The system uses pattern recognition analysis to detect and identify chemical species with high sensitivity. osti.govosti.gov The effectiveness of this approach has been demonstrated by determining the limits of detection (LOD) and quantification (LOQ) for this compound at several wavelengths. nih.govornl.gov

Table 3: Detection and Quantification Limits for this compound using QCL-ATR Spectroscopy

| Wavelength Range (µm) | Limit of Detection (LOD) (g·L⁻¹) | Limit of Quantification (LOQ) (g·L⁻¹) |

|---|---|---|

| 3.8 - 9.8 | 0.3 to 3 | 3.5 to 10 |

Determined at a 3σ confidence level for the nitrate system at three different peaks. nih.govornl.govosti.gov

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is subjected to controlled heating. unizg.hrmt.com When coupled with thermal analysis methods like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, it provides comprehensive information about the decomposition process of a substance. unizg.hrresearchgate.net

For this compound, TGA-EGA is used to study its thermal decomposition pathways. As the HAN sample is heated in the TGA, any mass loss is recorded, and the evolved gases are transferred via a heated line to a secondary instrument, such as a mass spectrometer (MS) or an FT-IR spectrometer, for analysis. unizg.hrmt.com This hyphenated approach allows for the direct correlation of specific mass loss events with the evolution of particular gaseous products. mt.com

Studies on HAN decomposition have utilized EGA to identify key gaseous intermediates and products. For example, FT-IR analysis of the evolved gases has confirmed the presence of nitrous acid (HNO₂), nitrous oxide (N₂O), and nitrogen dioxide (NO₂). mdpi.com Similarly, quadrupole mass spectrometry has been used to detect HAN species and their fragments in the gas phase, providing insights into the decomposition mechanism. acs.org

Chromatographic and Other Quantitative Analyses for Decomposition Products

The decomposition of this compound (HAN) in aqueous solutions is a complex process that can be monitored using a variety of analytical techniques. Chromatographic methods, particularly ion chromatography (IC), are principal tools for the quantitative analysis of both the remaining HAN and its primary ionic decomposition products. These are often complemented by other methods such as spectrophotometry and titration to provide a comprehensive understanding of the decomposition kinetics and pathways.

Ion chromatography is a highly effective technique for monitoring the progress of HAN decomposition. osti.gov Researchers utilize IC to determine the concentration of hydroxylammonium ions, as well as key anionic decomposition products like nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻). The separation is typically achieved on an anion-exchange column, followed by detection using suppressed conductivity. This method allows for the simultaneous quantification of multiple ionic species within the solution, providing detailed insights into the reaction mechanism. osti.gov

In addition to IC, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the concentration of HAN. These chromatographic techniques are crucial for generating kinetic data, which helps in understanding the factors that influence the stability of HAN, such as temperature, acidity, and the presence of catalysts. osti.gov

Detailed Research Findings

Research into the thermal degradation of this compound has yielded significant quantitative data, primarily through the application of ion chromatography. Studies have systematically investigated the effects of temperature and nitric acid concentration on the rate of HAN decomposition.

For instance, one study analyzed the degradation of HAN in nitric acid solutions at various temperatures. The concentration of HAN was monitored over time using ion chromatography. The findings from this research are summarized in the data table below, illustrating the reduction in HAN concentration under different experimental conditions. The results indicate a significant decrease in HAN concentration at elevated temperatures, particularly at 90°C in the presence of 1 M and 2 M nitric acid. osti.gov

Computational and Theoretical Investigations of Hydroxylamine Nitrate

Quantum Chemistry Calculations of Reaction Pathways

Quantum chemistry calculations provide fundamental insights into the reaction pathways of hydroxylamine (B1172632) nitrate (B79036) decomposition. These methods are crucial for identifying transition states and calculating the energy barriers associated with different decomposition mechanisms.

Density Functional Theory (DFT) has been extensively applied to explore the initial steps in the thermal decomposition of aqueous hydroxylamine nitrate. nih.gov Studies have utilized functionals such as ωB97X-D and B3LYP to optimize the geometries of reactants, transition states, and products. researchgate.netbibliotekanauki.pl These calculations have identified several plausible initial decomposition pathways, including ion-neutral reactions, neutral-neutral reactions, and self-decomposition. bibliotekanauki.pl

The primary species in aqueous HAN solutions are the hydroxylammonium cation (NH₃OH⁺) and the nitrate anion (NO₃⁻), making the ionic reaction pathway dominant. bibliotekanauki.plresearchgate.net DFT studies have elucidated the mechanisms of key processes such as the nitration and nitrosation of hydroxylamine. nih.gov One critical finding is that the initial decomposition reaction can be summarized as HAN → HONO + HNO + H₂O. researchgate.net The ion-neutral reaction between NH₃OH⁺ and HNO₃ is considered a significant pathway in the initial decomposition phase. bibliotekanauki.pl DFT has also been used to investigate the intermolecular interactions of the this compound ion pair, revealing that the interaction is primarily between nitric acid (HNO₃) and hydroxylamine (NH₂OH). researchgate.net

For greater accuracy in determining the energetics of reaction pathways, high-level ab initio methods are often employed. The Complete Basis Set (CBS-QB3) method is a reliable and cost-effective composite method used to calculate the total electron energies of the species involved in HAN decomposition. bibliotekanauki.pl This method provides precise energy barriers for the reaction pathways previously identified by DFT. bibliotekanauki.pl

Research has established reasonable energy barriers for several key initial decomposition reactions. For instance, the ion-neutral NH₃OH⁺-HNO₃ reaction has a calculated energy barrier of 91.7 kJ/mol. bibliotekanauki.pl The neutral-neutral NH₃O-HNO₃ reaction pathway has a slightly lower barrier of 88.7 kJ/mol, while the self-decomposition of HNO₃ has a barrier of 89.8 kJ/mol. bibliotekanauki.pl In contrast, the homolytic cleavage of HNO₃, which initiates radical reactions, has a much higher energy barrier, calculated to be 205.0 kJ/mol, making it a rate-determining step under certain conditions. researchgate.net

Table 1: Calculated Energy Barriers for Key Initial Decomposition Pathways of this compound This interactive table summarizes the energy barriers for various proposed initial decomposition reactions of HAN, as determined by high-level ab initio calculations.

| Reaction Pathway | Reactants | Transition State | Products | Energy Barrier (kJ/mol) |

|---|---|---|---|---|

| Neutral-Neutral | NH₃O + HNO₃ | TS5 | NH₂ONO₂ + H₂O | 88.7 bibliotekanauki.pl |

| HNO₃ Self-Decomposition | HNO₃ + HNO₃ | TS15 | N₂O₅ + H₂O | 89.8 bibliotekanauki.pl |

| Ion-Neutral | NH₃OH⁺ + HNO₃ | TS8A | [NH₂OH-NO₂-H₂O]⁺ | 91.7 bibliotekanauki.pl |

| Neutral-Neutral | NH₂OH + HNO₃ | TS2 | NH₂(O)NO₂ + H₂O | 124.8 bibliotekanauki.pl |

| Homolytic Cleavage | HNO₃ | - | OH + NO₂ | 205.0 bibliotekanauki.plresearchgate.net |

Since this compound is typically used in aqueous solutions, accurately modeling the effects of the solvent is critical. bibliotekanauki.pl Computational studies incorporate solvent effects using implicit solvation models, such as the Self-Consistent Reaction Field (SCRF) method and the Solvation Model based on Density (SMD). nih.govbibliotekanauki.pl These models treat the solvent as a continuous medium with specific dielectric properties, which influences the electronic structure and energies of the reacting species.

The ωB97X-D density functional is frequently paired with the SMD solvation model to investigate the decomposition mechanism. nih.gov This combination has been used to optimize molecular geometries, locate transition states, and compute solution-phase free energies. umd.edu The inclusion of solvent effects is essential, as water molecules can participate directly in the reaction, for example, by assisting in proton transfer, which can significantly lower energy barriers. bibliotekanauki.pl For instance, the decomposition of an intermediate, NH₂(O)NO₂, to HONO and HNO has a calculated energy barrier of 53.1 kJ/mol; however, with the catalytic effect of a water molecule, this barrier is reduced to just 17.0 kJ/mol. bibliotekanauki.pl

Molecular Dynamics Simulations

While quantum chemistry calculations are ideal for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for investigating the bulk properties and dynamic interactions within a solution over time.

Classical polarizable molecular dynamics simulations have been employed to study the liquid structure and hydrogen-bonding network in aqueous HAN solutions at various concentrations. acs.org Using force fields like APPLE&P, these simulations provide a detailed picture of the structural arrangement of ions and water molecules. acs.org

Table 2: Calculated Interaction Energies for this compound Ion Pair Configurations This interactive table shows the interaction energies for different stable configurations of the HAN ion pair, as determined by DFT calculations. Negative values indicate a stable interaction.

| Configuration | Interaction Energy (kJ/mol) | Spontaneity at Room Temp. |

|---|---|---|

| Configuration II | -48.145 | Spontaneously formed |

| Configuration III | - | Spontaneously formed |

| Configuration IV | - | Formed spontaneously below 200K |

Note: Specific values for Configuration III and IV were not provided in the source. researchgate.net

A key application of molecular dynamics simulations is to bridge the gap between the microscopic behavior of molecules and the macroscopic properties of the material. MD simulations have been used to calculate physical properties of HAN-based propellants, such as density, and compare them with experimental data. acs.org

For example, simulations of binary mixtures of 2-hydroxyethylhydrazinium nitrate (HEHN) and this compound (HAN) using the polarizable APPLE&P force field have yielded calculated densities as a function of temperature that are in good agreement with experimental measurements. acs.org This validation demonstrates the predictive power of molecular simulations and provides confidence in the insights they offer into the structural and physicochemical properties of these complex ionic liquid mixtures. acs.orgacs.org By accurately reproducing macroscopic properties, MD simulations can aid in the rational design and optimization of new "green" propellant formulations. acs.org

Kinetic Modeling and Sensitivity Analysis

Computational and theoretical investigations into this compound (HAN) have been pivotal in developing a deeper understanding of its complex decomposition and combustion chemistry. Through kinetic modeling and sensitivity analysis, researchers have been able to construct detailed reaction mechanisms, predict the behavior of HAN under various conditions, and identify the critical pathways that govern its reactivity.

Development of Detailed Chemical Reaction Models

The foundation of understanding HAN's chemical behavior lies in the development of comprehensive kinetic models. These models are intricate networks of elementary reactions, thermodynamic data, and kinetic parameters that simulate the decomposition process.

Researchers have employed quantum mechanical calculations to build these models from first principles. nih.govacs.org Methods such as density functional theory (DFT), specifically functionals like ωB97X-D, have been used to optimize molecular geometries, locate transition states, and compute the solution-phase free energies of the species involved. nih.govacs.orgpsu.edu One notable model, the YNU-L 3.0, was developed for the liquid-phase reactions of aqueous HAN and comprises 167 reactions and 63 chemical species. jes.or.jp The thermodynamic data for this model, including formation enthalpies, entropies, and heat capacities, were calculated using high-level quantum chemistry methods like the G4 level of theory. jes.or.jp

These models describe multiple kinetic processes, including:

Initial Decomposition : The initial steps involve reactions between the constituent ions and molecules of HAN solutions. researchgate.net

Nitration and Nitrosation : Reactions of hydroxylamine with nitric acid (HNO₃) and nitrous acid (HONO). nih.govacs.org

Dimerization and Radical Pathways : Processes such as the dimerization of nitroxyl (B88944) (HNO) and hydrogen-abstraction reactions involving species like nitrogen dioxide (NO₂). nih.govacs.org

The rate coefficients for the elementary reactions within these models are often determined using transition state theory (TST) and, in some cases, variational transition state theory (VTST) to provide more accurate predictions. jes.or.jp

| Component | Description |

|---|---|

| Computational Method | G4//B97X-D/SMD for quantum chemistry calculations. |

| Model Scope | Includes 167 elementary reactions and 63 chemical species. |

| Thermodynamic Data | Calculated from partition functions based on G4 level of theory. |

| Rate Coefficients | Determined using Transition State Theory (TST) and Variational TST (VTST). |

| Application | Simulates thermal decomposition of aqueous HAN solutions. |

Prediction of Species Evolution and Reaction Rates

A primary application of these detailed kinetic models is the prediction of how the concentrations of different chemical species change over time during decomposition. Kinetic modeling has been performed for HAN solutions across a range of temperatures (e.g., 463–523 K) and concentrations. nih.govacs.org

A critical prediction from these models is the strong autocatalytic behavior observed in more concentrated solutions, characterized by the delayed but rapid emergence of species like NO₂ and HONO. nih.govacs.org The kinetic modeling predicted an activation energy for 0.1 m HAN of 109 kJ/mol, which compares favorably with experimentally reported values of 103±21 kJ/mol. psu.edu

| Species | Predicted Behavior | Source |

|---|---|---|

| Hydroxylamine | Consumed during the reaction. Over 99.9% is consumed before major evolution of NO₂. | psu.edu |

| Nitrous Acid (HONO) | Acts as an intermediate and a key species in autocatalytic pathways. Its late emergence is predicted in concentrated solutions. | nih.govacs.org |

| Nitrogen Dioxide (NO₂) | A major H-abstraction agent that evolves substantially only after most hydroxylamine is consumed. | psu.edu |

| Nitrous Oxide (N₂O) | A major gaseous product of the decomposition. | jes.or.jp |

| Nitric Acid (HNO₃) | A reactant and also a product. Excess HNO₃ accelerates decomposition. | psu.edujes.or.jp |

Identification of Rate-Limiting Steps and Autocatalytic Pathways

The initial decomposition of HAN is a critical, rate-determining phase. Theoretical studies have identified several potential initial pathways with comparable energy barriers. researchgate.netbibliotekanauki.pl

| Reaction Pathway | Description | Energy Barrier (kJ/mol) |

|---|---|---|

| NH₃OH⁺-HNO₃ Reaction | Ion-neutral reaction | 91.7 |

| NH₂OH-HNO₃ Reaction | Neutral-neutral reaction | 88.7 |

| HNO₃ Self-Decomposition | Decomposition of nitric acid | 89.8 |

The formation of HONO is a pivotal, rate-determining step that initiates a cascade of subsequent reactions. spiedigitallibrary.org This HONO then participates in autocatalytic cycles. Sensitivity analysis suggests that an acid-catalyzed nitration-nitrosation pathway is central to this autocatalysis. nih.govacs.org The autocatalytic behavior is strongly linked to the increase in the solution's acidity as the reaction progresses. nih.govacs.orgillinois.edu

Solution Chemistry and Interactions of Hydroxylamine Nitrate

Ionic Dissociation and Equilibrium in Aqueous Systems

Hydroxylamine (B1172632) nitrate (B79036) ([NH₃OH]NO₃), often abbreviated as HAN, is the salt formed from a weak base, hydroxylamine (NH₂OH), and a strong acid, nitric acid (HNO₃). When dissolved in water, HAN, being a salt, primarily undergoes ionic dissociation into its constituent ions: the hydroxylammonium cation ([NH₃OH]⁺) and the nitrate anion ([NO₃]⁻). researchgate.netresearchgate.net This dissociation makes the ionic species the major components in aqueous HAN solutions. researchgate.net

The hydroxylammonium cation itself participates in a further acid-base equilibrium with water, acting as a weak acid:

[NH₃OH]⁺ + H₂O ⇌ NH₂OH + H₃O⁺ semanticscholar.org

The acid dissociation constant (pKa) for the hydroxylammonium ion is 6.03. wikipedia.org Due to the nature of its parent compounds (a weak base and a strong acid), aqueous solutions of hydroxylamine nitrate are inherently acidic. For instance, a 90% weight/weight (w/w) HAN solution exhibits a pH of approximately 2.8. researchgate.net This acidic nature is a critical factor in its stability and reactivity.

Hydrogen Bonding Networks in this compound-Water Mixtures

The behavior of this compound in aqueous solutions is significantly influenced by the complex network of hydrogen bonds formed between the ions and water molecules. acs.org The polarity of water molecules allows them to form hydrogen bonds with both the hydroxylammonium cation and the nitrate anion, as well as with other water molecules, creating a dynamic, three-dimensional structure. lsbu.ac.ukkhanacademy.org

Classical polarizable molecular dynamics simulations have been employed to elucidate the structure and interactions within these mixtures. acs.org These studies reveal that at all concentrations, ion pairs of hydroxylammonium and nitrate are present. A key interaction is the hydrogen bond between the acidic hydrogen of the hydroxylammonium cation (Hₐ) and an oxygen atom of the nitrate anion (Oₙ). The frequency of these Hₐ···Oₙ hydrogen bonds increases substantially as the concentration of HAN in the solution rises. acs.org

As the ion concentration becomes very high, water molecules are incorporated into the hydrogen-bonding network through a process known as interstitial accommodation. This means water molecules fit into the spaces around the ions just beyond the first layer of solvating molecules (the first solvation shell). acs.org This intricate network of interactions is fundamental to understanding the physicochemical properties of aqueous HAN, including the mechanisms of proton transfer, which are precursors to its reactivity and decomposition. acs.org

Influence of pH and Acidity on Stability and Reactivity

This sensitivity to acid concentration is linked to autocatalytic decomposition pathways. osti.gov This autocatalysis is highly dependent on the nitric acid concentration, with the reaction rate being significant in solutions with 3 to 8 M nitric acid. osti.govosti.gov Below this range, the rate of autocatalysis drops considerably. osti.gov The stability of HAN solutions is therefore a critical function of both temperature and acid concentration. For practical applications, safe operating conditions are generally considered to be at nitric acid concentrations below 2 M and temperatures up to 60°C. osti.gov

The pH of a HAN solution can be modified by additives, which in turn affects stability. The table below shows the measured pH of a 90% w/w HAN solution and how it changes with the addition of different chelating agents at a 5% concentration.

| Sample | Measured pH |

|---|---|

| 90% w/w HAN (no additive) | 2.8 |

| HAN with 5% EDTA | 1.7 |

| HAN with 5% Triethanolamine (B1662121) (TEA) | 3.4 |

| HAN with 5% 2,2'-Bipyridine (B1663995) (Bipy) | 3.3 |

Data sourced from a study on the effects of chelating additives on HAN decomposition. researchgate.net

Interactions with Metal Ions and Chelating Agents

The decomposition of this compound is subject to catalysis by various transition metal ions, with iron and copper being particularly effective. mdpi.com These metallic impurities can be introduced during the synthesis process or can leach from metal storage containers, posing a significant challenge to the long-term stability of HAN solutions. osti.govmdpi.com Even trace amounts of metal ions can have a substantial impact; for example, low parts-per-million concentrations of iron (Fe³⁺) have been shown to significantly lower the self-accelerating decomposition temperature of hydroxylamine solutions. osti.gov

To counteract this catalytic effect, chelating agents can be employed. These are molecules capable of binding to metal ions to form stable, often water-soluble, complexes known as chelates. mdpi.com By sequestering the metal ions, chelating agents can effectively inhibit their catalytic activity and slow the decomposition rate of HAN. mdpi.com

The effectiveness of different chelating agents in 90% aqueous HAN has been studied, with varied results. Agents such as 2,2′-bipyridine (Bipy), triethanolamine (TEA), and ethylenediaminetetraacetic acid (EDTA) have been investigated. mdpi.com

2,2′-Bipyridine (Bipy) was found to be an effective inhibitor, reducing the rate of decomposition. It functions by forming stable chelate complexes with trace iron impurities present in the HAN solution. mdpi.com

Triethanolamine (TEA) showed a slight inhibitory effect on the decomposition rate. mdpi.com

Ethylenediaminetetraacetic acid (EDTA) , contrary to its intended purpose, was observed to increase the isothermal decomposition rate of HAN. mdpi.com

The efficacy of a chelating agent in a HAN solution is not solely dependent on its ability to bind metals. The highly acidic (low pH) environment of concentrated HAN solutions can negatively affect the stability of the metal-chelate complex, potentially reducing the agent's effectiveness. semanticscholar.orgmdpi.com

The table below summarizes the impact of 1% concentrations of these additives on the isothermal decomposition rate of 90% HAN at 348 K.

| Additive (1% by weight) | Isothermal Decomposition Rate (%/h) | Change from Baseline |

|---|---|---|

| None (Baseline) | 0.137 | N/A |

| 2,2'-Bipyridine (Bipy) | 0.109 | -20.4% |

| Triethanolamine (TEA) | 0.132 | -3.65% |

| Ethylenediaminetetraacetic acid (EDTA) | 0.154 | +12.4% |

Data sourced from research on metal sequestrants in HAN decomposition. researchgate.netmdpi.com

Advanced Applications and Research Frontiers for Hydroxylamine Nitrate

Energetic Materials and Propellant Systems Research

The aerospace industry has actively researched hydroxylamine (B1172632) nitrate (B79036) as a key component in next-generation propellants, driven by the need for higher performance and environmentally benign alternatives to traditional materials like hydrazine (B178648).

Hydroxylammonium Nitrate as a "Green" Monopropellant

Hydroxylammonium nitrate (HAN) is a leading candidate in the development of "green" propellants, offering a less toxic and higher-performing alternative to the current industry standard, hydrazine (N₂H₄). nasa.govirjet.netacs.org HAN-based monopropellants are typically aqueous solutions containing HAN as the oxidizer and a fuel component. nasa.gov These formulations present several advantages over hydrazine, including being at least 40% denser, having lower freezing points (below 0 °C), and exhibiting no vapor hazard, which simplifies storage and handling procedures. nasa.gov

The reduced toxicity of HAN-based propellants is a significant factor, as it mitigates the need for costly and hazardous servicing operations, such as the use of Self-Contained Atmospheric Protective Ensemble (SCAPE) suits during loading. eucass.eujes.or.jp This makes them particularly attractive for applications where ground processing costs are a major concern. nasa.gov Furthermore, these propellants are environmentally friendly, a characteristic that has led to their emergence as a viable alternative to hydrazine. acs.orgjetir.org

Prominent examples of HAN-based green monopropellants include AF-M315E, developed by the U.S. Air Force Research Laboratory (AFRL), and SHP163, developed in Japan. jetir.orgdlr.de AF-M315E, a blend of HAN, hydroxyethyl (B10761427) hydrazinium (B103819) nitrate (HEHN), and water, offers approximately 50% higher density-specific impulse than hydrazine. dlr.dewikipedia.org Similarly, SHP163, a mixture of HAN, ammonium (B1175870) nitrate (AN), methanol, and water, is noted for its high performance and safety. eucass.eujes.or.jpdlr.de Research indicates that HAN-based propellants can provide 10-20% higher specific impulse and are 1.4 times denser than hydrazine. eucass.eujes.or.jp These properties translate into significant mass and volume savings, especially for small satellites requiring orbit-raising and on-orbit propulsion. nasa.gov

Table 1: Comparison of Hydrazine and HAN-Based Monopropellant Properties

| Property | Hydrazine (N₂H₄) | HAN-Based Propellants (General) |

|---|---|---|

| Toxicity | High, requires SCAPE suits | Low, "Green" Propellant |

| Density | ~1.0 g/cm³ | ~1.4-1.5 g/cm³ (at least 40% denser) |

| Specific Impulse (Isp) | ~220 s | 10-20% higher (~250-260 s) |

| Vapor Hazard | Yes | No |

| Freezing Point | ~2 °C | < 0 °C (as low as -35 °C for some formulations) |

Combustion Characteristics and Mechanisms of Hydroxylamine Nitrate-Based Propellants

The combustion of HAN-based propellants is significantly more complex than that of single-molecule monopropellants like hydrazine. nasa.gov The process begins with the thermal decomposition of HAN, which is understood to be a critical, rate-determining step. acs.org Research indicates that the initial reaction involves a proton transfer from the hydroxylammonium ion ([NH₃OH]⁺) to the nitrate ion ([NO₃]⁻). acs.org This is followed by the breakdown of nitric acid (HNO₃) into ·NO₂ and ·OH radicals, which then drive subsequent reactions. acs.org

The combustion behavior of HAN solutions is highly dependent on pressure. At lower pressures, the burning rate can be slow because the boiling temperature of the water in the solution is lower than the decomposition temperature of HAN. begellhouse.comresearchgate.net However, as pressure increases, the boiling point of water rises. When it exceeds the HAN decomposition temperature, an abrupt surge in the burning rate can occur. begellhouse.comresearchgate.net This phenomenon has been a significant area of study, with findings suggesting that intense boiling of water due to superheating is responsible for the extremely high burning rates observed in some formulations. scispace.com The thermal decomposition temperature of HAN itself has been observed to decrease by about 50°C as pressure increases to 2 MPa, after which it remains relatively constant. dtic.mil

Catalysts play a crucial role in managing the combustion of HAN propellants. Noble metals like iridium and platinum are often used to lower the decomposition temperature and achieve reliable ignition. wikipedia.orgacs.org Iridium-based catalysts, for instance, have been shown to reduce the initial decomposition temperature of a HAN solution by 60 K. acs.org The catalytic effect is believed to increase the pre-exponential factor in the reaction mechanism rather than reducing the activation energy. acs.org The final gaseous products from catalytic decomposition are primarily N₂, with medium amounts of NO, N₂O, and CO₂, and traces of NO₂. researchgate.net

Electrically Controlled Energetic Materials Incorporating this compound

Due to its ionic nature, this compound is amenable to electrolytic decomposition, presenting an alternative to conventional thermal and catalytic ignition methods. acs.orgresearchgate.netresearchgate.net This characteristic is the foundation for research into electrically controlled energetic materials, sometimes referred to as E-solid propellants. Electrolytic ignition offers potential advantages such as a simpler ignition system and more effective thermal management, which are valuable for space missions. acs.org

In this method, ignition is achieved through a combination of Joule heating from the electric current and a reduction in the thermal stability of the HAN solution. acs.org Research has explored this concept, demonstrating that HAN decomposition can be initiated at lower voltages by providing more activation sites through additional electrode pairs. hw.ac.uk This approach allows for precise control over the ignition process, enhancing the safety and reliability of propulsion systems.

Formulation Research for Enhanced Performance (e.g., with Fuel Components, Gelling Agents)

To optimize performance and stabilize combustion, extensive research has been conducted on various HAN-based propellant formulations. The choice of fuel component is critical, as it influences the combustion temperature and specific impulse. nasa.gov A variety of fuels have been evaluated, including methanol, glycine, and various ammonium nitrates like triethanolammonium (B1229115) nitrate (TEAN). nasa.govjes.or.jppsu.edu For instance, the early liquid gun propellant LP1846 consisted of HAN, TEAN, and water. jetir.orgdtic.mil Methanol has been identified as a particularly effective fuel for reducing the high burning rates of HAN solutions, making them more controllable for applications like reaction control systems. jes.or.jp

Gelling agents are also incorporated into HAN propellants to improve stability and modify combustion characteristics. Adding hydrophilic fumed silica (B1680970) has been shown to effectively eliminate the abrupt jump in burning rate that occurs at certain pressures in aqueous HAN solutions. begellhouse.com The silica particles are believed to adsorb water through hydrogen bonding, which stabilizes the burning rate. begellhouse.com Other gelling agents, such as polyacrylamide, have also been used to provide long-term stability for compositions that include suspended energetic or catalytic particles. researchgate.net

Table 2: Examples of HAN-Based Propellant Formulations

| Formulation Name | Components | Key Characteristics/Application |

|---|---|---|

| AF-M315E | Hydroxylammonium Nitrate (HAN), Hydroxyethyl hydrazinium nitrate (HEHN), Water | High-performance green monopropellant; ~50% higher density-Isp than hydrazine. dlr.dewikipedia.org |

| SHP163 | HAN, Ammonium Nitrate (AN), Methanol, Water | Green propellant with moderate burning rate, high density, and low freezing point. eucass.eujes.or.jpdlr.de |

| LP1846 | HAN, Triethanolammonium Nitrate (TEAN), Water | Early liquid gun propellant formulation. jetir.orgdtic.mil |

| HAN/Methanol Gels | HAN, Methanol, Water, Polyacrylamide (gelling agent) | Gelled for long-term stability with added particles. researchgate.net |

| HAN/Silica Gels | HAN, Water, Fumed Silica (gelling agent) | Eliminates abrupt burn rate jump by stabilizing water evaporation. begellhouse.com |

Nuclear Fuel Cycle Chemistry and Separation Processes

Beyond its use in propellants, this compound plays a critical role in the nuclear industry, specifically in the reprocessing of spent nuclear fuel.

Role as a Reductant in Plutonium Separation (PUREX process)

This compound (HAN) is a crucial reagent in the PUREX (Plutonium Uranium Reduction Extraction) process, the standard method for reprocessing spent nuclear fuel. osti.govwikipedia.org The primary function of HAN in this process is to act as a reductant to separate plutonium from uranium. osti.govosti.gov In the solvent extraction phase, both tetravalent plutonium (Pu(IV)) and hexavalent uranium (U(VI)) are extracted from a nitric acid solution into an organic solvent (typically tributyl phosphate, TBP). osti.govosti.gov

To separate the two elements, the organic solution is contacted with an aqueous solution containing HAN. osti.govnrc.gov HAN selectively reduces Pu(IV) to Pu(III). osti.govsrs.gov Pu(III) is insoluble in the organic phase and is thus stripped back into the aqueous phase, while U(VI) remains in the organic solvent. osti.govnrc.gov This valence change is the key to the separation. nrc.gov

HAN offers significant advantages over other reductants historically used in the PUREX process, such as ferrous sulfamate (B1201201) (FS) or hydroxylamine sulfate (B86663) (HAS). osti.govsrs.gov A major benefit is that HAN is a "salt-free" reagent. osti.govinl.gov During waste processing, it decomposes into innocuous gases (like N₂O and N₂) and water, contributing no salts to the high-level waste stream. osti.govsrs.gov This reduces the final volume of waste that requires long-term storage. osti.govsrs.gov In contrast, reagents like ferrous sulfamate add metallic cations and sulfate, which increase waste volume and can cause corrosion and plutonium losses through complexation. osti.govsrs.gov Laboratory studies and plant demonstrations have confirmed that HAN is superior to HAS for plutonium reduction, providing rapid and complete reduction. srs.gov The use of HAN, sometimes in conjunction with ferrous sulfamate, has allowed for significant reductions in chemical usage and waste generation in reprocessing facilities. osti.govunt.edu

Stability and Decomposition in Nuclear Process Solutions

This compound (HAN) is utilized in nuclear fuel reprocessing as a reducing agent, primarily to separate plutonium from uranium. osti.govosti.gov However, its application is accompanied by significant safety considerations due to its potential for rapid, autocatalytic decomposition under certain conditions. researchgate.nettamu.edu This decomposition can be highly exothermic, generating substantial heat and gas, which can lead to pressurization of process vessels and potentially explosive scenarios. osti.govresearchgate.net

The stability of HAN in aqueous solutions is influenced by several factors, including temperature, nitric acid concentration, and the presence of catalysts. researchgate.net High temperatures and high concentrations of nitric acid are known to promote the decomposition of HAN. researchgate.net The reaction is also catalyzed by certain metal ions, particularly Plutonium(III) (Pu(III)) and Iron(II) (Fe(II)), which can be present in process solutions. researchgate.net The autocatalytic nature of the decomposition is linked to the production of nitrous acid, which accelerates the reaction. osti.govosti.gov

Table 1: Factors Influencing this compound Stability in Nuclear Process Solutions

| Factor | Effect on Stability | Reference |

|---|---|---|

| Temperature | Higher temperatures decrease stability and promote decomposition. | researchgate.net |

| Nitric Acid Concentration | Higher concentrations decrease stability. | researchgate.net |

| Catalysts (e.g., Pu(III), Fe(II)) | Presence of these ions catalyzes the autocatalytic reaction, reducing stability. | researchgate.net |

| Nitrous Acid | Acts as an intermediate and catalyzes the decomposition. | osti.govosti.gov |

Research has focused on developing mathematical models to predict the stability of HAN solutions under various process conditions. These models account for reaction kinetics, temperature changes, gas generation rates, and the distribution of plutonium and nitric acid between aqueous and organic phases, aiming to define safe operating boundaries. researchgate.net

Deactivation and Waste Treatment Strategies for this compound Solutions

Given the hazardous nature of HAN decomposition, effective deactivation and waste treatment strategies are crucial for ensuring safety in nuclear reprocessing facilities. osti.gov Once its role as a reducing agent is complete, residual HAN in waste solutions must be safely destroyed. osti.gov

Several methods for the deactivation of HAN have been investigated and implemented. These strategies can be broadly categorized as thermal, chemical, and catalytic.

Thermal Decomposition: Heating HAN solutions in the presence of nitric acid is an effective method for its destruction. osti.gov Safe and immediate destruction can be achieved by heating the solution to 75°C with nitric acid concentrations of at least 3 M. osti.gov However, careful control of temperature and acid concentration is necessary to prevent a runaway reaction. osti.gov

Chemical Decomposition: Various chemical reagents can be used to decompose HAN. The addition of metals such as Iron(III) can oxidize HAN. osti.gov Another approach involves photolytic oxidation in the presence of hydrogen peroxide. osti.gov A patented method describes the treatment of wastewater containing HAN with sodium hydroxide (B78521) in the presence of activated carbon at elevated temperatures (80–120 °C), which reportedly leads to virtually complete neutralization. google.com

Catalytic Decomposition: Catalytic methods offer an efficient way to decompose HAN under milder conditions. A study has demonstrated the effectiveness of a Ruthenium on ZSM-5 (Ru/ZSM-5) catalyst for the complete decomposition of HAN in a 1.0 mol L−1 nitric acid solution at 80 °C. rsc.org This heterogeneous catalyst can be easily separated from the reaction mixture and reused multiple times with stable performance, showing potential for industrial applications. rsc.org

Table 2: Deactivation and Waste Treatment Strategies for this compound

| Strategy | Method | Key Parameters | Reference |

|---|---|---|---|

| Thermal | Heating in nitric acid | Temperature ≥ 75°C, Nitric Acid ≥ 3 M | osti.gov |

| Chemical | Addition of Fe(III) | Presence of oxidizing metal ion | osti.gov |

| Photolytic oxidation | Presence of hydrogen peroxide and UV light | osti.gov | |

| Sodium hydroxide and activated carbon | Temperature 80–120°C | google.com |

| Catalytic | Heterogeneous catalysis | Ru/ZSM-5 catalyst, 80°C | rsc.org |

Safe operating conditions for handling HAN are generally considered to be at acidities of less than 2 M nitric acid and temperatures up to 60°C. osti.gov

Environmental Biogeochemistry and Remediation Research

Contribution to Abiotic Nitrous Oxide (N2O) Production in Environmental Systems (Soils, Aquatic)

Hydroxylamine is a significant contributor to the abiotic production of nitrous oxide (N2O), a potent greenhouse gas, in various environmental systems. frontiersin.orgfz-juelich.de Research has shown that in soils, the conversion of hydroxylamine to N2O is predominantly an abiotic process, accounting for 73–93% of the N2O formed from this intermediate. frontiersin.orgfz-juelich.de This is in contrast to nitrite (B80452), another nitrogen cycle intermediate, where N2O production is mainly through biotic pathways. frontiersin.orgfz-juelich.de

The abiotic formation of N2O from hydroxylamine is strongly influenced by soil properties. frontiersin.org It is particularly important in soils with low carbon content and high manganese content. frontiersin.orgfz-juelich.de Metal oxides, such as manganese dioxide (MnO2), can oxidize hydroxylamine to produce N2O. mdpi.com The reaction is also positively correlated with soil pH. frontiersin.org While iron is also present in soils, it has been found to be weakly correlated with N2O formation from hydroxylamine, possibly because it is less available for reaction. nih.gov

In estuarine and coastal ecosystems, abiotic processes involving hydroxylamine are also recognized as important pathways for N2O formation. mdpi.com High nitrification rates in these environments can lead to an accumulation of hydroxylamine, which can then be chemically converted to N2O. mdpi.com

Table 3: Comparison of Abiotic N2O Production from Hydroxylamine and Nitrite in Soils

| Intermediate | Primary N2O Production Pathway | Key Influencing Factors | Contribution to N2O Production | Reference |

|---|---|---|---|---|

| Hydroxylamine (NH2OH) | Abiotic | High manganese content, low carbon content, soil pH | 73–93% of N2O from NH2OH is abiotic | frontiersin.orgfz-juelich.de |

| Nitrite (NO2-) | Biotic | Ammonium content (under anoxic pre-treatment) | 9–39% of N2O from NO2- is abiotic | frontiersin.orgfz-juelich.de |

Role in Nitrogen Cycling and Nitrification Processes

Hydroxylamine is a crucial and highly reactive intermediate in the biogeochemical nitrogen cycle. frontiersin.orgfz-juelich.de It is a key intermediate in nitrification, the process by which ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonia (B1221849) to nitrite. nih.gov The first step of this process, catalyzed by ammonia monooxygenase, produces hydroxylamine. nih.gov The subsequent oxidation of hydroxylamine is carried out by hydroxylamine oxidoreductase (HAO). nih.gov

Traditionally, it was thought that HAO catalyzes the four-electron oxidation of hydroxylamine directly to nitrite. nih.gov However, more recent research provides evidence that HAO oxidizes hydroxylamine by only three electrons to produce nitric oxide (NO) as an additional obligate intermediate. nih.govosti.gov This finding necessitates a revision of the understanding of this key biogeochemical process. nih.gov

Due to its high reactivity, hydroxylamine can be released into the environment by nitrifying microorganisms and participate in various chemical reactions, including the abiotic production of N2O as discussed previously. frontiersin.orgacs.org Its role as a central intermediate connects different parts of the nitrogen cycle and influences the production of various nitrogenous compounds.

Application in Nitrate Removal and Water Treatment Technologies

The properties of hydroxylamine are being explored for applications in water treatment, particularly for the removal of nitrates from wastewater. One promising strategy is the use of hydroxylamine to achieve shortcut nitrification-denitrification. deswater.com This process bypasses the full oxidation of ammonia to nitrate, instead stopping at the nitrite stage, which can then be denitrified to nitrogen gas. deswater.com This approach can save on oxygen requirements and the amount of organic matter needed for denitrification. researchgate.net Studies have shown that the addition of hydroxylamine to wastewater treatment systems can successfully establish and maintain this shortcut process, leading to significant total nitrogen removal. deswater.com

Table of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Ammonia |

| Ammonium |

| Ferric ammonium sulfate |

| Ferrous sulfamate |

| Hydrazoic acid |

| Hydrazine |

| Hydrazine nitrate |

| Hydrogen peroxide |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| This compound |

| Iron(II) |

| Iron(III) |

| Manganese |

| Manganese dioxide |

| Nitric acid |

| Nitric oxide |

| Nitrate |

| Nitrite |

| Nitrous acid |

| Nitrous oxide |

| Plutonium |

| Plutonium(III) |

| Plutonium(IV) |

| Potassium permanganate |

| Ruthenium |

| Sodium hydroxide |

| Sulfamic acid |

| Sulfuric acid |

| Triethanolammonium nitrate |

| Uranium |

Material Compatibility Studies Relevant to Hydroxylamine Nitrate Systems

Effect of Leached Contaminants on Hydroxylamine (B1172632) Nitrate (B79036) Stability

A primary concern in material selection is the effect of contaminants leached from the material on the storage and thermal stability of hydroxylamine nitrate. dtic.mil The decomposition of HAN can be catalyzed by metals commonly found in storage tanks. researchgate.netmdpi.com Transition metal ions, in particular, are known to adversely affect the stability of HAN solutions. dtic.mil

The presence of iron ions (Fe³⁺), leached from container surfaces, can act as a catalyst, leading to an autocatalytic decomposition reaction. osti.gov This phenomenon was a contributing factor in an explosion at the Hanford site, where a HAN/nitric acid solution concentrated over time in a tank, and the catalytic effect of iron from the tank's metal surfaces led to a runaway reaction. osti.gov Research has shown that even parts-per-million levels of iron can impact stability. osti.gov The autocatalytic process involves the generation of a catalyst as a reaction product, which then accelerates the reaction. osti.gov

Studies have investigated the use of metal-sequestering chelating agents to inhibit this catalytic decomposition. mdpi.com For instance, 2,2′-bipyridine has been shown to reduce the isothermal decomposition rate of HAN by chelating with trace iron impurities present in the solution. mdpi.com This confirms that the sequestration of metallic ions can improve the stability of HAN. mdpi.com

The decomposition of HAN in the presence of various materials has been examined using calorimetric techniques. tamu.edu Such studies have evaluated the decomposition behavior of HAN in contact with materials like glass, titanium, and stainless steel. tamu.edu

Table 2: Influence of Contaminants on HAN Stability

| Contaminant/Material | Effect on HAN Stability | Reference |

|---|---|---|

| Iron Ions (Fe³⁺) | Catalyzes autocatalytic decomposition. osti.gov | Can be leached from incompatible metal surfaces. dtic.milosti.gov |

| Other Transition Metal Ions | Generally, adversely affect storage and thermal stability. dtic.mil | Leached from incompatible materials in contact with the solution. dtic.mil |

| Stainless Steel | Commonly used for containers; decomposition in its presence has been studied. tamu.edu | Isothermal aging tests have been conducted to determine maximum safe storage time. tamu.edu |

| Titanium | Decomposition in its presence has been studied via calorimetry. tamu.edu | N/A |

| Glass | Decomposition in its presence has been studied via calorimetry. tamu.edu | N/A |

Evaluation of Compatibility for Storage and System Design